Zidovudine diphosphate

Description

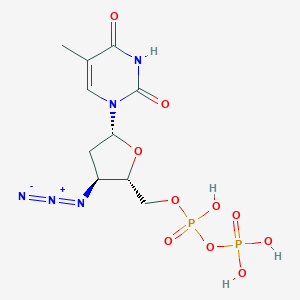

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Dideoxynucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

106060-89-3 |

|---|---|

Molecular Formula |

C10H15N5O10P2 |

Molecular Weight |

427.20 g/mol |

IUPAC Name |

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O10P2/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(24-8)4-23-27(21,22)25-26(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 |

InChI Key |

QOYVAFWJURKBJG-XLPZGREQSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |

Other CAS No. |

106060-89-3 |

Synonyms |

3'-azido-3'-deoxythymidine 5'-diphosphate AZTDP |

Origin of Product |

United States |

Foundational & Exploratory

Zidovudine Diphosphate: A Comprehensive Technical Guide on its Structure, Function, and Therapeutic Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zidovudine (B1683550) (3'-azido-3'-deoxythymidine or AZT), a pioneering antiretroviral therapeutic, remains a cornerstone in the management of Human Immunodeficiency Virus (HIV) infection. As a prodrug, its efficacy is contingent upon intracellular phosphorylation to its active triphosphate form. This technical guide provides an in-depth exploration of zidovudine diphosphate (B83284) (ZDV-DP), the intermediary metabolite in this critical activation pathway. We will delve into the intricate details of its chemical structure, its pivotal role in the phosphorylation cascade, and its function as a precursor to the therapeutically active zidovudine triphosphate (ZDV-TP). This document will further present quantitative data on the intracellular pharmacokinetics of zidovudine phosphates, detail the experimental methodologies for their analysis, and illustrate the key biochemical pathways and experimental workflows through diagrams generated using Graphviz.

Introduction

Zidovudine, a synthetic thymidine (B127349) analogue, was the first compound approved for the treatment of HIV infection.[1] Its mechanism of action relies on its conversion within the host cell to ZDV-TP, which then acts as a competitive inhibitor and chain terminator of HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the viral genome.[1][2] The intracellular phosphorylation of zidovudine is a three-step enzymatic process, with ZDV-DP being the second phosphorylated metabolite. Understanding the structure and function of ZDV-DP is paramount for comprehending the overall pharmacological profile of zidovudine and for the development of novel nucleoside reverse transcriptase inhibitors (NRTIs).

Zidovudine Diphosphate: Structure and Chemical Properties

This compound is a nucleotide analogue characterized by the presence of an azido (B1232118) group (-N3) at the 3' position of the deoxyribose sugar moiety, a feature central to its therapeutic action. The diphosphate group is attached to the 5' position of the sugar.

Table 1: Chemical and Physical Properties of Zidovudine and its Phosphorylated Metabolites

| Compound | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) |

| Zidovudine (ZDV) | 35370 | C₁₀H₁₃N₅O₄ | 267.24 |

| Zidovudine Monophosphate (ZDV-MP) | 65374 | C₁₀H₁₄N₅O₇P | 347.22 |

| This compound (ZDV-DP) | 455742 | C₁₀H₁₅N₅O₁₀P₂ | 427.20 |

| Zidovudine Triphosphate (ZDV-TP) | 72187 | C₁₀H₁₆N₅O₁₃P₃ | 507.18 |

The Role of this compound in the Intracellular Phosphorylation Pathway

The conversion of zidovudine to its active triphosphate form is a sequential process catalyzed by host cellular kinases. ZDV-DP is a critical, albeit transient, intermediate in this cascade.

The Phosphorylation Cascade

The intracellular activation of zidovudine involves three key enzymatic steps:

-

Zidovudine to Zidovudine Monophosphate (ZDV-MP): This initial phosphorylation is primarily catalyzed by thymidine kinase 1 (TK1) in the cytoplasm and thymidine kinase 2 (TK2) in the mitochondria.[3][4]

-

Zidovudine Monophosphate to this compound (ZDV-DP): ZDV-MP is subsequently phosphorylated by thymidylate kinase (TMPK) . This step has been identified as the rate-limiting step in the overall activation pathway.[4][5]

-

This compound to Zidovudine Triphosphate (ZDV-TP): The final phosphorylation is carried out by nucleoside diphosphate kinase (NDPK) , which converts ZDV-DP to the active ZDV-TP.[4][6]

Figure 1: Intracellular phosphorylation pathway of zidovudine.

Quantitative Analysis of Intracellular Zidovudine Phosphates

The intracellular concentrations of zidovudine and its phosphorylated metabolites are crucial determinants of its antiviral efficacy. These concentrations can vary significantly among individuals.

Table 2: Intracellular Concentrations of Zidovudine and its Phosphorylated Metabolites in Peripheral Blood Mononuclear Cells (PBMCs)

| Metabolite | Mean Concentration (pmol/10⁶ cells) | Concentration Range (pmol/10⁶ cells) | Reference |

| ZDV | 0.15 ± 0.08 | - | [7] |

| ZDV-MP | 1.4 ± 1.0 | 0.9 - 1.4 (1-2h post-dose) | [7][8] |

| ZDV-DP | 0.082 ± 0.02 | 0.3 - 0.5 (1-2h post-dose) | [7][8] |

| ZDV-TP | 0.081 ± 0.03 | 0.3 - 0.5 (1-2h post-dose) | [7][8] |

Table 3: Enzyme Kinetic Parameters for Zidovudine Phosphorylation

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (pmol/mg protein/min) | Reference |

| Thymidine Kinase 1 (TK1) | Zidovudine | 3 | Not explicitly stated | [5] |

| Thymidylate Kinase (TMPK) | Zidovudine Monophosphate | 7.6 - 8 | 47.6 ± 20.3 (H9 cells) | [5][9] |

| Nucleoside Diphosphate Kinase (NDPK) | This compound | Not explicitly stated | Not explicitly stated | [6] |

Note: The Vmax for thymidylate kinase was determined in H9 cells and may vary in other cell types. Kinetic data for nucleoside diphosphate kinase with ZDV-DP as a substrate is not well-defined in the literature, though this step is not considered rate-limiting.[5]

Function of this compound and its Triphosphate Metabolite

While ZDV-DP itself is not the active antiviral agent, its formation is an indispensable step towards the generation of ZDV-TP. The ultimate function of the zidovudine metabolic pathway is the inhibition of HIV-1 reverse transcriptase.

ZDV-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain. Upon incorporation, the absence of a 3'-hydroxyl group on the azido-sugar of zidovudine prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to premature chain termination and the cessation of viral DNA synthesis.[1][2]

Figure 2: Mechanism of HIV-1 reverse transcriptase inhibition by ZDV-TP.

Experimental Protocols

Determination of Intracellular Zidovudine Phosphate (B84403) Concentrations

A common method for quantifying the intracellular levels of zidovudine and its phosphorylated metabolites is a combination of high-performance liquid chromatography (HPLC) and radioimmunoassay (RIA) or tandem mass spectrometry (LC-MS/MS).

Protocol: HPLC-RIA for Intracellular Zidovudine Phosphates [7][10]

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Lysis and Extraction: Resuspend a known number of cells in a lysis buffer (e.g., 60% methanol) to release intracellular contents.

-

Separation by HPLC: Separate zidovudine and its phosphorylated metabolites (ZDV-MP, ZDV-DP, ZDV-TP) from the cell extract using a strong anion-exchange (SAX) HPLC column.

-

Fraction Collection: Collect the fractions corresponding to each metabolite based on their retention times, which are determined using known standards.

-

Hydrolysis to Zidovudine: Treat the collected fractions of ZDV-MP, ZDV-DP, and ZDV-TP with an enzyme such as alkaline phosphatase to hydrolyze the phosphate groups, converting them back to zidovudine.

-

Quantification by RIA: Quantify the amount of zidovudine in each hydrolyzed fraction using a specific radioimmunoassay for zidovudine.

-

Calculation of Intracellular Concentrations: Based on the amount of zidovudine measured in each fraction and the initial number of cells, calculate the intracellular concentration of each phosphorylated metabolite in units of pmol/10⁶ cells.

Figure 3: Experimental workflow for HPLC-RIA analysis.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of ZDV-TP to inhibit the activity of recombinant HIV-1 reverse transcriptase.

Protocol: HIV-1 Reverse Transcriptase Inhibition Assay [11]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a reaction buffer (e.g., Tris-HCl, KCl, MgCl₂), a template-primer (e.g., poly(rA)-oligo(dT)), and a mixture of deoxynucleoside triphosphates (dATP, dGTP, dCTP) including a radiolabeled or fluorescently labeled dTTP.

-

Inhibitor Addition: Add varying concentrations of ZDV-TP to the reaction tubes. Include a control with no inhibitor and a control with a known inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a known amount of recombinant HIV-1 reverse transcriptase to each tube.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantification of DNA Synthesis: Quantify the amount of newly synthesized DNA. This can be done by measuring the incorporation of the radiolabeled or fluorescently labeled dTTP into the DNA product, for example, by spotting the reaction mixture onto DEAE filter mats, washing away unincorporated nucleotides, and measuring the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of reverse transcriptase activity for each concentration of ZDV-TP compared to the no-inhibitor control. Determine the IC₅₀ (50% inhibitory concentration) value by plotting the percentage of inhibition against the logarithm of the ZDV-TP concentration.

Conclusion

This compound is a central intermediate in the intracellular activation of zidovudine. While its existence is transient, its formation, catalyzed by thymidylate kinase, represents the rate-limiting step in the production of the active antiviral agent, zidovudine triphosphate. A thorough understanding of the structure of ZDV-DP and the kinetics of its formation and subsequent conversion is critical for optimizing zidovudine therapy and for the rational design of new nucleoside analogues with improved pharmacological properties. The experimental protocols detailed herein provide a framework for the continued investigation of the intracellular metabolism and mechanism of action of this important class of antiretroviral drugs.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]

- 3. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Role of nucleoside diphosphate kinase in the activation of anti-HIV nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Zidovudine Phosphorylation Determined Sequentially over 12 Months in Human Immunodeficiency Virus-Infected Patients with or without Previous Exposure to Antiretroviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A method for the quantification of intracellular zidovudine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thymidine and zidovudine metabolism in chronically zidovudine-exposed cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intracellular zidovudine (ZDV) and ZDV phosphates as measured by a validated combined high-pressure liquid chromatography-radioimmunoassay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Zidovudine Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zidovudine (B1683550) (ZDV), also known as azidothymidine (AZT), is a cornerstone therapeutic agent in the management of Human Immunodeficiency Virus (HIV) infection. As a member of the nucleoside reverse transcriptase inhibitor (NRTI) class, its primary function is to thwart the replication of the virus. Zidovudine is a prodrug, meaning it is administered in an inactive form and must undergo intracellular metabolic activation to exert its antiviral effects. This guide provides a detailed examination of the mechanism of action of zidovudine, with a particular focus on the role of its diphosphate (B83284) metabolite, for researchers, scientists, and drug development professionals.

Metabolic Activation of Zidovudine

Upon entry into a host cell, zidovudine undergoes a sequential three-step phosphorylation process, catalyzed by host cellular kinases, to be converted into its pharmacologically active triphosphate form.[1] Zidovudine diphosphate (ZDV-DP) is a critical intermediate in this pathway.

The metabolic activation cascade is as follows:

-

Zidovudine to Zidovudine Monophosphate (ZDV-MP): The initial phosphorylation is carried out by the cellular enzyme thymidine (B127349) kinase, primarily thymidine kinase 1.[1]

-

Zidovudine Monophosphate to this compound (ZDV-DP): ZDV-MP is then converted to ZDV-DP by thymidylate kinase. This step is considered the rate-limiting step in the activation pathway.[1]

-

This compound to Zidovudine Triphosphate (ZDV-TP): The final phosphorylation step, the conversion of ZDV-DP to the active zidovudine triphosphate (ZDV-TP), is mediated by the enzyme nucleoside diphosphate kinase.[1]

Core Mechanism of Action

The antiviral activity of zidovudine is exclusively mediated by its triphosphate metabolite, ZDV-TP. This compound's primary role is to serve as the precursor to this active compound. ZDV-TP inhibits the activity of HIV-1 reverse transcriptase (RT), a viral enzyme essential for the conversion of the viral RNA genome into DNA, a process known as reverse transcription.[2] The inhibition occurs through a dual mechanism:

-

Competitive Inhibition: ZDV-TP is a structural analog of the natural substrate thymidine triphosphate (dTTP). It competes with dTTP for binding to the active site of HIV-1 RT.[3]

-

DNA Chain Termination: Once incorporated into the growing viral DNA chain by reverse transcriptase, ZDV-TP acts as a chain terminator. The azido (B1232118) group at the 3' position of the deoxyribose ring in zidovudine, in place of the hydroxyl (-OH) group found in natural nucleosides, prevents the formation of a 5' to 3' phosphodiester bond with the next incoming nucleotide. This effectively halts the elongation of the viral DNA chain.[2]

Zidovudine exhibits a significantly higher affinity for HIV reverse transcriptase compared to human DNA polymerases, which contributes to its selective antiviral effect.[4] However, at higher concentrations, it can inhibit cellular DNA polymerases, particularly mitochondrial DNA polymerase-γ, which is believed to contribute to some of the drug's toxicities.[5]

Quantitative Data

The following tables summarize key quantitative parameters related to the metabolic activation and inhibitory activity of zidovudine and its metabolites.

Table 1: Kinetic Parameters of Zidovudine Phosphorylation

| Enzyme | Substrate | K_m (μM) |

| Thymidine Kinase 1 | Zidovudine | 3[6] |

| Thymidylate Kinase | Zidovudine Monophosphate | 7.6 - 8[6] |

| Thymidylate Kinase | Thymidine Monophosphate | 12.3 ± 2.2[7] |

Table 2: Inhibitory Activity of Zidovudine Triphosphate

| Parameter | Value (μM) | Target |

| IC_50 | >100[5] | Mitochondrial DNA Polymerase-γ |

Experimental Protocols

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of ZDV-TP on the enzymatic activity of recombinant HIV-1 RT.

Materials and Reagents:

-

Recombinant HIV-1 Reverse Transcriptase

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 50 mM NaCl, 6 mM MgCl₂)

-

Template/Primer (e.g., poly(rA)/oligo(dT))

-

Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)

-

Radiolabeled dNTP (e.g., [³H]dTTP) or a non-radioactive detection system (e.g., PicoGreen)

-

Zidovudine Triphosphate (ZDV-TP)

-

Stop Solution (e.g., EDTA)

-

Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader (for non-radioactive assays)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, template/primer, and all dNTPs except for the radiolabeled one.

-

Prepare serial dilutions of ZDV-TP in the reaction buffer.

-

Add the varying concentrations of ZDV-TP to respective reaction tubes/wells. Include a no-inhibitor control.

-

Initiate the reaction by adding the recombinant HIV-1 RT and the radiolabeled dNTP.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of newly synthesized DNA by measuring the incorporated radioactivity or fluorescence.

-

Calculate the percent inhibition for each ZDV-TP concentration and determine the IC₅₀ value.

Cellular Phosphorylation Assay

This protocol describes a method to measure the intracellular conversion of zidovudine to its phosphorylated metabolites in Peripheral Blood Mononuclear Cells (PBMCs).

Materials and Reagents:

-

Isolated PBMCs

-

Zidovudine (radiolabeled or non-radiolabeled)

-

Cell culture medium (e.g., RPMI 1640 with FBS)

-

Methanol (for extraction)

-

HPLC system with a strong anion-exchange column

-

Mass Spectrometer (for detection and quantification)

-

Internal standards for ZDV, ZDV-MP, ZDV-DP, and ZDV-TP

Procedure:

-

Culture isolated PBMCs in the appropriate medium.

-

Incubate the cells with a known concentration of zidovudine for a specified time period (e.g., 24 hours).

-

After incubation, harvest the cells by centrifugation and wash them to remove extracellular drug.

-

Lyse the cells and extract the intracellular metabolites using cold methanol.

-

Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase for HPLC analysis.

-

Inject the sample into an HPLC-MS/MS system.

-

Separate ZDV and its phosphorylated metabolites using a strong anion-exchange column.

-

Quantify the concentrations of ZDV, ZDV-MP, ZDV-DP, and ZDV-TP by comparing their peak areas to those of the internal standards and a standard curve.

Conclusion

The mechanism of action of zidovudine is a well-defined process that hinges on its intracellular conversion to the active triphosphate form, ZDV-TP. This compound serves as a crucial intermediate in this mandatory metabolic activation. The resulting ZDV-TP effectively inhibits HIV-1 reverse transcriptase through competitive inhibition and DNA chain termination, thereby preventing viral replication. A thorough understanding of this mechanism, supported by quantitative kinetic and cellular data, is essential for the continued development of novel antiretroviral therapies and the optimization of existing treatment regimens.

References

- 1. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Zidovudine? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Zidovudine - Wikipedia [en.wikipedia.org]

- 5. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of an Optimized Dose for Coformulation of Zidovudine with Drugs That Select for the K65R Mutation Using a Population Pharmacokinetic and Enzyme Kinetic Simulation Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Behavior of Thymidylate Kinase toward Monophosphate Metabolites and Its Role in the Metabolism of 1-(2′-Deoxy-2′-Fluoro-β-l-Arabinofuranosyl)-5-Methyluracil (Clevudine) and 2′,3′-Didehydro-2′,3′-Dideoxythymidine in Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Intracellular Journey of Zidovudine: A Technical Guide to its Diphosphate Metabolite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the intracellular metabolism of Zidovudine (AZT), with a specific focus on its phosphorylation to Zidovudine diphosphate (B83284) (AZT-DP). This critical step is the rate-limiting stage in the activation of AZT to its pharmacologically active triphosphate form. This document details the enzymatic pathway, presents quantitative data on metabolite concentrations, and outlines the experimental protocols used to elucidate this process.

Introduction to Zidovudine Metabolism

Zidovudine, a nucleoside reverse transcriptase inhibitor (NRTI), is a prodrug that requires intracellular phosphorylation to exert its antiviral activity against the human immunodeficiency virus (HIV).[1][2] The metabolic activation is a three-step process mediated by host cellular kinases. The initial phosphorylation to Zidovudine monophosphate (AZT-MP) is catalyzed by thymidine (B127349) kinase. Subsequently, thymidylate kinase converts AZT-MP to the diphosphate form, AZT-DP. The final step involves nucleoside-diphosphate kinase, which phosphorylates AZT-DP to the active Zidovudine triphosphate (AZT-TP).[3] AZT-TP acts as a competitive inhibitor of HIV reverse transcriptase and a chain terminator upon incorporation into the viral DNA. The conversion of AZT-MP to AZT-DP is widely recognized as the rate-limiting step in this metabolic cascade, leading to a significant accumulation of AZT-MP within the cell.[3][4]

The Phosphorylation Pathway of Zidovudine

The intracellular activation of Zidovudine follows a sequential phosphorylation pathway, as illustrated in the diagram below.

References

- 1. Potentiating AZT activation: structures of wild-type and mutant human thymidylate kinase suggest reasons for the mutants' improved kinetics with the HIV prodrug metabolite AZTMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

Discovery of Zidovudine Diphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zidovudine (B1683550) (3'-azido-3'-deoxythymidine, AZT), the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV infection, is a prodrug that requires intracellular phosphorylation to its active triphosphate form, zidovudine triphosphate (AZT-TP).[1][2][3] This process involves a sequential three-step phosphorylation cascade mediated by host cellular kinases. The intermediate metabolite, zidovudine diphosphate (B83284) (AZT-DP), is a crucial component of this pathway. This technical guide provides an in-depth overview of the discovery of AZT-DP, detailing the metabolic pathway, experimental protocols for its identification and quantification, and a summary of key quantitative data.

Metabolic Pathway of Zidovudine

Zidovudine is transported into host cells and undergoes sequential phosphorylation. The initial and rate-limiting step is the conversion of AZT to zidovudine monophosphate (AZT-MP) by thymidine (B127349) kinase.[1][4] Subsequently, thymidylate kinase catalyzes the phosphorylation of AZT-MP to AZT-DP.[1] Finally, nucleoside diphosphate kinase facilitates the formation of the pharmacologically active AZT-TP.[1] AZT-TP acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator when incorporated into viral DNA.[3]

Experimental Protocols

The identification and quantification of this compound and other phosphorylated metabolites have been achieved through various analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with radioimmunoassay (RIA) or tandem mass spectrometry (LC-MS/MS).

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

Given that the phosphorylation of zidovudine occurs intracellularly, the first step in these analyses is the isolation of PBMCs from whole blood samples.[5][6]

-

Procedure:

-

Collect whole blood in heparinized tubes.

-

Dilute the blood with an equal volume of phosphate-buffered saline (PBS).

-

Layer the diluted blood over a Ficoll-Paque density gradient.

-

Centrifuge at 400 x g for 30 minutes at room temperature.

-

Carefully aspirate the mononuclear cell layer (the "buffy coat").

-

Wash the isolated cells with PBS and perform cell counting.

-

Quantification of Zidovudine Phosphates by HPLC-RIA

This method combines the separation power of HPLC with the sensitivity of RIA.[5][7]

-

Sample Preparation:

-

Lyse the isolated PBMCs to release intracellular contents.

-

Extract the zidovudine and its phosphorylated metabolites from the cell lysate.

-

-

HPLC Separation:

-

Inject the cell extract onto a strong anion-exchange (SAX) HPLC column.

-

Elute the compounds using a phosphate (B84403) buffer gradient. The different phosphorylated forms (AZT-MP, AZT-DP, AZT-TP) will elute at distinct retention times due to their varying negative charges.

-

Collect the fractions corresponding to each metabolite.

-

-

Enzymatic Hydrolysis and RIA:

-

Treat the collected fractions containing the phosphorylated metabolites with alkaline phosphatase to hydrolyze them back to the parent zidovudine.[7]

-

Purify the resulting zidovudine from each fraction using solid-phase extraction.

-

Quantify the amount of zidovudine in each fraction using a commercially available radioimmunoassay kit.[7] The amount of zidovudine measured in each fraction corresponds to the initial amount of the respective phosphorylated metabolite.

-

Quantification of Zidovudine Phosphates by LC-MS/MS

This method offers high sensitivity and specificity for the direct measurement of the phosphorylated metabolites.[8][9]

-

Sample Preparation:

-

Lyse the isolated PBMCs.

-

Perform solid-phase extraction (SPE) on the cell lysate to isolate and concentrate the phosphorylated metabolites. Anion exchange SPE is often used to separate the mono-, di-, and triphosphate forms.[8]

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate the metabolites using a reversed-phase or ion-pair chromatography method.

-

Detect and quantify the specific metabolites using multiple reaction monitoring (MRM) mode, which provides high selectivity.

-

References

- 1. ClinPGx [clinpgx.org]

- 2. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 3. What is the mechanism of Zidovudine? [synapse.patsnap.com]

- 4. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular zidovudine (ZDV) and ZDV phosphates as measured by a validated combined high-pressure liquid chromatography-radioimmunoassay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A method for the quantification of intracellular zidovudine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitation of zidovudine triphosphate concentrations from human peripheral blood mononuclear cells by anion exchange solid phase extraction and liquid chromatography-tandem mass spectroscopy; an indirect quantitation methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ultrasensitive method to quantify intracellular zidovudine mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Conversion of Zidovudine Diphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zidovudine (B1683550) (AZT), a cornerstone in antiretroviral therapy, requires intracellular phosphorylation to its active triphosphate form to exert its therapeutic effect. This technical guide provides an in-depth examination of the final and often rate-limiting step in this activation pathway: the conversion of zidovudine diphosphate (B83284) (AZT-DP) to zidovudine triphosphate (AZT-TP). This critical reaction is catalyzed by the ubiquitous enzyme Nucleoside Diphosphate (NDP) Kinase. This document details the enzymatic pathway, presents key quantitative kinetic data, outlines experimental protocols for assessing enzyme activity, and provides visual representations of the pathway and experimental workflows.

Introduction to Zidovudine Activation

Zidovudine, a synthetic thymidine (B127349) analog, is a prodrug that must be anabolically converted to its 5'-triphosphate derivative to inhibit HIV reverse transcriptase. This intracellular phosphorylation cascade is a three-step process mediated by host cellular kinases:

-

Zidovudine (AZT) to Zidovudine Monophosphate (AZT-MP): Catalyzed by thymidine kinase.

-

AZT-MP to Zidovudine Diphosphate (AZT-DP): Catalyzed by thymidylate kinase.

-

AZT-DP to Zidovudine Triphosphate (AZT-TP): Catalyzed by Nucleoside Diphosphate (NDP) Kinase.[1]

The final phosphorylation step, the focus of this guide, is crucial for the pharmacological activity of zidovudine. The efficiency of this conversion can significantly impact the intracellular concentration of the active AZT-TP, and thus, the overall therapeutic efficacy of the drug.

The Role of Nucleoside Diphosphate (NDP) Kinase

Nucleoside Diphosphate (NDP) Kinase is a housekeeping enzyme responsible for maintaining the intracellular pool of nucleoside triphosphates. It catalyzes the transfer of the terminal phosphate (B84403) group from a nucleoside triphosphate (like ATP or GTP) to a nucleoside diphosphate. In the context of zidovudine activation, NDP kinase facilitates the following reaction:

AZT-DP + NTP ↔ AZT-TP + NDP

(where NTP is a nucleoside triphosphate, e.g., ATP, and NDP is the corresponding diphosphate, e.g., ADP)

Quantitative Analysis of Enzymatic Conversion

Studies have shown that AZT-DP is a relatively poor substrate for NDP kinase compared to its natural counterpart, thymidine diphosphate (dTDP). This inefficiency can create a bottleneck in the activation pathway, limiting the production of the active AZT-TP. The kinetic parameters from a study on Dictyostelium NDP kinase, which is highly similar to the human enzyme, highlight this disparity.

| Substrate | Relative kcat | Relative kcat/Km |

| dTDP | 1 | 1 |

| AZT-DP | ~10⁻³ | ~10⁻⁴ |

Table 1: Relative kinetic parameters of NDP kinase for the phosphorylation of dTDP and AZT-DP. The data indicates a significant decrease in both the catalytic rate (kcat) and the overall catalytic efficiency (kcat/Km) for AZT-DP compared to the natural substrate.

Experimental Protocols

Enzymatic Assay for NDP Kinase Activity with AZT-DP

This protocol is adapted from the methodology described in the study of the X-ray analysis of AZT-DP binding to NDP kinase.

Objective: To determine the rate of phosphorylation of AZT-DP to AZT-TP by NDP kinase.

Materials:

-

Purified NDP kinase

-

This compound (AZT-DP)

-

[γ-³²P]GTP (radiolabeled phosphate donor)

-

Thymidine diphosphate (dTDP) as a control substrate

-

Pyruvate kinase

-

Phosphoenolpyruvate

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or scintillation counter

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, a phosphate donor ([γ-³²P]GTP), a regenerating system (pyruvate kinase and phosphoenolpyruvate) to prevent product inhibition by GDP, and either the experimental substrate (AZT-DP) or the control substrate (dTDP).

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified NDP kinase to the reaction mixture. The amount of enzyme will vary depending on the substrate; for instance, a significantly higher concentration of the enzyme is needed for the less efficient AZT-DP phosphorylation compared to dTDP.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific period.

-

Reaction Termination: Stop the reaction at various time points by adding a quenching solution (e.g., EDTA or formic acid).

-

Separation of Products: Separate the radiolabeled product ([³²P]AZT-TP) from the radiolabeled substrate ([γ-³²P]GTP) using thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of [³²P]AZT-TP produced by phosphorimaging or by scraping the corresponding spots from the TLC plate and measuring the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the initial reaction velocity from the amount of product formed over time. Determine the kinetic parameters (Km and Vmax) by measuring the reaction velocity at varying concentrations of AZT-DP.

Visualizing the Pathway and Workflow

Zidovudine Intracellular Phosphorylation Pathway

Caption: The intracellular activation pathway of Zidovudine.

Experimental Workflow for NDP Kinase Assay

Caption: Workflow for the NDP Kinase enzymatic assay.

Conclusion

The enzymatic conversion of this compound to its triphosphate form by NDP kinase is a pivotal step in the mechanism of action of this important antiretroviral agent. The relatively low efficiency of this reaction underscores its significance as a potential bottleneck in the therapeutic efficacy of zidovudine. A thorough understanding of the kinetics and the experimental methods to assess this conversion is essential for the development of new nucleoside analog prodrugs with improved activation profiles and for optimizing existing therapeutic regimens. The information presented in this guide serves as a valuable resource for researchers and professionals dedicated to the advancement of antiretroviral drug development.

References

The Crucial Bottleneck: A Technical Guide to the Phosphorylation of Zidovudine Monophosphate

For Immediate Release

This whitepaper provides an in-depth technical analysis of the phosphorylation of zidovudine (B1683550) monophosphate (ZDV-MP) to zidovudine diphosphate (B83284) (ZDV-DP), a critical and rate-limiting step in the intracellular activation of the antiretroviral drug zidovudine (ZDV). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the enzymatic kinetics, experimental methodologies, and the cellular context of this pivotal metabolic process.

Introduction

Zidovudine, also known as azidothymidine (AZT), is a nucleoside reverse transcriptase inhibitor (NRTI) that has been a cornerstone in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] As a prodrug, ZDV requires intracellular phosphorylation to its active triphosphate form, ZDV-triphosphate (ZDV-TP), to exert its antiviral effect.[1][3][4][5] This active metabolite competes with the natural substrate, thymidine (B127349) triphosphate, for incorporation into viral DNA by HIV's reverse transcriptase.[3][5][6] The incorporation of ZDV-monophosphate leads to DNA chain termination due to the absence of a 3'-hydroxyl group, thereby inhibiting viral replication.[1][3]

The conversion of ZDV to its active triphosphate form is a sequential three-step process mediated by host cellular kinases.[1][2][7] While the initial phosphorylation of ZDV to ZDV-MP by thymidine kinase is relatively efficient, the subsequent conversion of ZDV-MP to ZDV-DP is widely recognized as the bottleneck in this activation pathway.[1][8][9] This guide focuses specifically on this rate-limiting second step, providing a detailed examination of the factors governing its efficiency.

The Rate-Limiting Step: The Role of Thymidylate Kinase

The phosphorylation of ZDV-MP to ZDV-DP is catalyzed by the cellular enzyme thymidylate kinase (TMPK).[1][6][8] However, ZDV-MP is a poor substrate for TMPK compared to the enzyme's natural substrate, thymidine monophosphate.[8][9] This inefficiency leads to an accumulation of ZDV-MP within the cell, making it the most abundant of the phosphorylated metabolites.[8][10][11] Consequently, the catalytic efficiency of TMPK in converting ZDV-MP to ZDV-DP is a critical determinant of the overall rate of ZDV-TP formation and, ultimately, the drug's antiviral efficacy.[9]

Enzymatic Kinetics

The interaction between TMPK and ZDV-MP has been characterized by Michaelis-Menten kinetics. The relatively high Michaelis constant (Km) for ZDV-MP indicates a lower binding affinity of the enzyme for this substrate compared to its natural counterpart.

| Enzyme | Substrate | Km (μM) | Notes |

| Thymidylate Kinase (TMPK) | Zidovudine Monophosphate (ZDV-MP) | 7.6 - 8.0 | Indicates poor substrate specificity.[8] |

| Thymidine Kinase 2 (mitochondrial) | Zidovudine (ZDV) | 3.4 ± 0.6 | For the initial phosphorylation step.[12] |

| Thymidine Kinase | Thymidine | 15.7 ± 6.0 | For comparison with the natural substrate.[12] |

Intracellular Concentrations of Zidovudine Phosphates

Studies measuring the intracellular concentrations of ZDV and its phosphorylated metabolites in peripheral blood mononuclear cells (PBMCs) of HIV-infected patients have consistently shown that ZDV-MP is the predominant intracellular species. This further underscores the rate-limiting nature of the TMPK-mediated phosphorylation of ZDV-MP.

| Metabolite | Percentage of Total Intracellular Phosphates (Mean ± SD) | Peak Intracellular Concentration (pmol/10^6 cells, Mean ± SD) | Time to Peak Concentration (hours) |

| Zidovudine Monophosphate (ZDV-MP) | 73.4% ± 7.1% to 74.2% ± 15.0%[10] | 1.12 (AUC0–6) in HIV patients[11] | 1.500[13] |

| Zidovudine Diphosphate (ZDV-DP) | 12.5% ± 6.6% to 13.3% ± 3.3%[10] | Not explicitly stated | 1.417[13] |

| Zidovudine Triphosphate (ZDV-TP) | 13.4% ± 4.1% to 13.5% ± 8.3%[10] | 0.04 ± 0.02[10] | 1.583[13] |

Experimental Protocols for Measuring ZDV-MP to ZDV-DP Conversion

The quantification of intracellular ZDV phosphates is essential for studying the kinetics of ZDV activation. The following outlines a general methodology for such experiments.

Cell Culture and Treatment

-

Cell Lines: Peripheral blood mononuclear cells (PBMCs) are commonly used as they are a primary target of HIV.[11][14] Other cell lines such as Molt-4 and HUVEC can also be utilized.[15]

-

Incubation: Cells are incubated with ZDV at a specified concentration (e.g., 0.1 μM to 10 μM) for various time points to assess the time-course of phosphorylation.[16]

Sample Preparation

-

Cell Isolation: For whole blood samples, PBMCs are isolated using Ficoll-Hypaque density gradient centrifugation.[13][14]

-

Cell Lysis and Extraction: The cell pellet is lysed, and the intracellular contents are extracted, typically using a 60% methanol (B129727) solution.[14][16]

-

Metabolite Separation: The extract is then processed to separate the different phosphorylated forms of ZDV.

Analytical Quantification

Several analytical techniques can be employed to quantify the intracellular concentrations of ZDV-MP, ZDV-DP, and ZDV-TP.

-

High-Performance Liquid Chromatography (HPLC) Coupled with Radioimmunoassay (RIA):

-

The cell extract is injected into an HPLC system to separate ZDV and its phosphorylated metabolites.[14]

-

The separated fractions corresponding to ZDV-MP, ZDV-DP, and ZDV-TP are collected.

-

These phosphorylated fractions are then hydrolyzed to ZDV using an enzyme like acid phosphatase.[11][14]

-

The resulting ZDV in each fraction is quantified using a commercially available radioimmunoassay kit.[11][14]

-

The concentrations are then back-calculated to determine the original intracellular concentrations of each phosphorylated metabolite, correcting for cell number and sample volume.[7][11]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

This method offers high sensitivity and specificity for the direct quantification of ZDV and its phosphorylated metabolites without the need for hydrolysis.

-

Cell extracts are separated by liquid chromatography, and the individual metabolites are detected and quantified by a mass spectrometer.[13][15]

-

Visualizations

Zidovudine Intracellular Phosphorylation Pathway

Caption: Intracellular activation pathway of Zidovudine.

Experimental Workflow for ZDV Phosphorylation Assay

Caption: General workflow for quantifying intracellular ZDV phosphates.

Conclusion

The phosphorylation of zidovudine monophosphate to its diphosphate form by thymidylate kinase is a critical, inefficient, and rate-limiting step in the bioactivation of zidovudine. The poor substrate affinity of TMPK for ZDV-MP leads to an accumulation of the monophosphate species and curtails the overall production of the active ZDV-TP. A thorough understanding of the kinetics and cellular dynamics of this reaction is paramount for optimizing antiretroviral therapies, developing novel nucleoside analogues that can bypass this metabolic bottleneck, and ultimately improving treatment outcomes for individuals living with HIV. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this crucial aspect of zidovudine's mechanism of action.

References

- 1. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. What is the mechanism of Zidovudine? [synapse.patsnap.com]

- 4. Metabolism of Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Spectrum of antiviral activity and mechanism of action of zidovudine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Zidovudine Phosphorylation Determined Sequentially over 12 Months in Human Immunodeficiency Virus-Infected Patients with or without Previous Exposure to Antiretroviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 106060-89-3 | Benchchem [benchchem.com]

- 9. The bottleneck in AZT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Zidovudine phosphorylation after short-term and long-term therapy with zidovudine in patients infected with the human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of Zidovudine Phosphorylation in Human Immunodeficiency Virus-Positive Thai Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

The Cellular Pharmacology of Zidovudine: A Technical Guide on its Activation and the Pivotal Role of Zidovudine Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zidovudine (B1683550) (ZDV), the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV-1 infection, remains a cornerstone of antiretroviral therapy. As a prodrug, its efficacy is entirely dependent on its intracellular conversion to the active triphosphate metabolite, zidovudine triphosphate (ZDV-TP). This technical guide provides an in-depth exploration of the cellular pharmacology of zidovudine, with a particular focus on the critical role of its diphosphate (B83284) intermediate, zidovudine diphosphate (ZDV-DP). While ZDV-DP itself does not directly inhibit HIV-1 reverse transcriptase, its formation and subsequent phosphorylation are pivotal steps in the bioactivation pathway. This document details the enzymatic cascade responsible for zidovudine's activation, presents quantitative data on its intracellular metabolites, outlines key experimental protocols for their analysis, and visualizes the involved pathways and workflows.

Introduction: The Mechanism of Action of Zidovudine

Zidovudine, a synthetic thymidine (B127349) analog, exerts its antiviral effect by disrupting the replication cycle of HIV-1.[1][2] Its mechanism of action is multifaceted and relies on its structural similarity to the natural nucleoside, thymidine.[3] After entering a host cell, zidovudine undergoes a series of phosphorylation steps to become ZDV-TP.[3][4] The active ZDV-TP then competes with the endogenous deoxythymidine triphosphate (dTTP) for incorporation into the nascent viral DNA chain by HIV-1 reverse transcriptase.[5][6] The incorporation of ZDV-TP leads to premature chain termination because it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide.[3] This effectively halts viral DNA synthesis.[5]

The Intracellular Phosphorylation Cascade of Zidovudine

The conversion of zidovudine to its active triphosphate form is a three-step enzymatic process carried out by host cellular kinases.[2][7] this compound (ZDV-DP) is the essential intermediate in this pathway.

Step 1: Formation of Zidovudine Monophosphate (ZDV-MP)

The initial phosphorylation of zidovudine is catalyzed by thymidine kinase, which adds a phosphate (B84403) group to the 5' position of the deoxyribose sugar, forming ZDV-MP.[2][8]

Step 2: Formation of this compound (ZDV-DP)

ZDV-MP is subsequently phosphorylated to ZDV-DP by thymidylate kinase.[2][8] This step is widely regarded as the rate-limiting step in the activation of zidovudine, leading to a significant accumulation of ZDV-MP within the cell.[8][9]

Step 3: Formation of Zidovudine Triphosphate (ZDV-TP)

The final phosphorylation step is the conversion of ZDV-DP to the active ZDV-TP, a reaction catalyzed by nucleoside diphosphate kinase.[6][10] ZDV-TP is then available to interact with and inhibit HIV-1 reverse transcriptase.

References

- 1. Systemic pharmacokinetics and cellular pharmacology of zidovudine in human immunodeficiency virus type 1-infected women and newborn infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. What is the mechanism of Zidovudine? [synapse.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. ClinPGx [clinpgx.org]

- 6. Spectrum of antiviral activity and mechanism of action of zidovudine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of Zidovudine Phosphorylation in Human Immunodeficiency Virus-Positive Thai Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 106060-89-3 | Benchchem [benchchem.com]

In Vivo Pharmacokinetics of Zidovudine Diphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zidovudine (B1683550) (ZDV), the first antiretroviral agent approved for the treatment of HIV infection, is a prodrug that requires intracellular phosphorylation to its active triphosphate form, zidovudine triphosphate (ZDV-TP). This process involves the sequential conversion of ZDV to its monophosphate (ZDV-MP), diphosphate (B83284) (ZDV-DP), and finally, triphosphate metabolites. While ZDV-TP is the pharmacologically active moiety that inhibits HIV reverse transcriptase, understanding the pharmacokinetics of the intermediate metabolite, ZDV-DP, is crucial for a comprehensive understanding of zidovudine's intracellular disposition and the factors influencing the formation of the active triphosphate. This technical guide provides an in-depth overview of the in vivo pharmacokinetics of ZDV-DP, including its metabolic pathway, quantitative data, and the experimental protocols used for its measurement.

Intracellular Metabolic Pathway of Zidovudine

Zidovudine, a thymidine (B127349) analog, enters host cells and undergoes a three-step phosphorylation process mediated by host cellular kinases. The initial phosphorylation to ZDV-MP is catalyzed by thymidine kinase. Subsequently, thymidylate kinase converts ZDV-MP to ZDV-DP. The final and critical step is the phosphorylation of ZDV-DP to the active ZDV-TP, which is carried out by nucleoside diphosphate kinase.[1] The conversion of ZDV-MP to ZDV-DP is considered the rate-limiting step in the anabolic pathway.[1]

Intracellular phosphorylation pathway of zidovudine.

Quantitative Pharmacokinetics of this compound

The intracellular concentrations of ZDV-DP are a critical determinant of the subsequent formation of the active ZDV-TP. The following table summarizes the available quantitative pharmacokinetic parameters for ZDV-DP in human peripheral blood mononuclear cells (PBMCs).

| Population | Dosage | Cell Type | Cmax (ng/10^6 cells) | Tmax (h) | AUC (ng·h/10^6 cells) | t1/2 (h) | Reference |

| Healthy Chinese Male Subjects (n=12) | 600 mg single oral dose | hPBMCs | 0.076 ± 0.010 | 1.417 ± 0.195 | 0.345 ± 0.055 | 8.285 | [2][3][4] |

| Newborns (during first 28 days of life) | Prophylactic regimen | PBMCs | Low and remained low | - | - | - | [5] |

hPBMCs: human peripheral blood mononuclear cells

Experimental Protocols for Quantification of Intracellular this compound

The accurate quantification of intracellular ZDV-DP requires sensitive and specific analytical methods due to its low concentrations within cells and the presence of interfering endogenous nucleotides. The most common and robust method employed is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

A generalized experimental workflow for the quantification of intracellular ZDV-DP is as follows:

-

Sample Collection and PBMC Isolation: Whole blood is collected from subjects. Peripheral blood mononuclear cells (PBMCs) are then isolated using density gradient centrifugation, typically with Ficoll-Paque.

-

Cell Lysis and Extraction: The isolated PBMCs are counted and then lysed to release the intracellular contents. A common method involves the use of a cold methanol-based lysis buffer. This step also serves to precipitate proteins, which are then removed by centrifugation.

-

Chromatographic Separation: The resulting cell extract containing ZDV, ZDV-MP, ZDV-DP, and ZDV-TP is injected into an HPLC system. A reverse-phase C18 column is often used for separation. The mobile phase composition and gradient are optimized to achieve separation of the different phosphorylated metabolites.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify ZDV-DP. This involves monitoring a specific precursor ion to product ion transition for ZDV-DP.

-

Data Analysis: The concentration of ZDV-DP in the sample is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard and a calibration curve.

Generalized workflow for ZDV-DP quantification.

Conclusion

The in vivo pharmacokinetics of this compound are a key component in the intracellular metabolic cascade that leads to the formation of the active antiviral agent, ZDV-TP. The available data, primarily from studies in peripheral blood mononuclear cells, provide initial insights into the Cmax, Tmax, AUC, and half-life of this intermediate metabolite. The quantification of ZDV-DP relies on sophisticated analytical techniques, with HPLC-MS/MS being the method of choice for its sensitivity and specificity. Further research is warranted to elucidate the pharmacokinetics of ZDV-DP in a broader range of patient populations and cell types to enhance our understanding of zidovudine's intracellular pharmacology and to optimize its therapeutic use.

References

- 1. ClinPGx [clinpgx.org]

- 2. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

Zidovudine Diphosphate: A Critical Intermediate in Early-Stage HIV Research

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Zidovudine (B1683550) (ZDV), also known as azidothymidine (AZT), was a landmark antiretroviral agent, the first to be approved for the treatment of HIV/AIDS.[1][2] It belongs to the nucleoside analog reverse transcriptase inhibitor (NRTI) class of drugs.[3][4] As a prodrug, ZDV requires intracellular metabolic activation to exert its antiviral effect.[3][4][5] This activation is a sequential three-step phosphorylation process that converts ZDV into its pharmacologically active triphosphate form, Zidovudine triphosphate (ZDV-TP).[2][5][6]

This guide focuses on Zidovudine diphosphate (B83284) (ZDV-DP), the second intermediate in this critical activation pathway. The formation of ZDV-DP is a crucial, yet often inefficient, step that can dictate the overall concentration of the active ZDV-TP within the cell, thereby influencing both therapeutic efficacy and potential toxicity. Understanding the kinetics, quantification, and role of ZDV-DP is essential for a comprehensive grasp of ZDV's mechanism of action.

Mechanism of Action: The ZDV Phosphorylation Pathway

The antiviral activity of ZDV is entirely dependent on its conversion to ZDV-TP within the host cell. This process is catalyzed by host cellular kinases in a three-step cascade. ZDV-DP serves as the direct precursor to the active compound.

The phosphorylation steps are as follows:

-

ZDV → ZDV-monophosphate (ZDV-MP): Zidovudine is first phosphorylated by cellular thymidine (B127349) kinase (primarily the cell-cycle-dependent TK1).[3][4]

-

ZDV-MP → ZDV-diphosphate (ZDV-DP): The resulting monophosphate is a substrate for thymidylate kinase (TMPK). This conversion is recognized as the primary rate-limiting step in the activation pathway.[3][4][7] ZDV-MP is a very poor substrate for TMPK, leading to an intracellular accumulation of ZDV-MP and relatively low subsequent production of ZDV-DP and ZDV-TP.[7][8][9]

-

ZDV-DP → ZDV-triphosphate (ZDV-TP): Finally, ZDV-DP is converted to the active ZDV-TP by nucleoside diphosphate kinase (NDPK).[3][4][10] This step can also act as a bottleneck, as the absence of a 3'-hydroxyl group on the dideoxyribose structure of ZDV-DP is detrimental to the catalytic efficiency of NDPK.[10]

Once formed, ZDV-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into newly synthesized viral DNA by the HIV-1 reverse transcriptase.[4] Because ZDV lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond, its incorporation results in the termination of the growing DNA chain, halting viral replication.[5][6]

Quantitative Analysis of ZDV-DP

Measuring the intracellular concentrations of ZDV and its phosphorylated anabolites is challenging due to their low levels and potential interference from endogenous nucleotides.[11][12] However, such measurements are crucial as they correlate better with virologic response and toxicity than plasma concentrations of the parent drug.[13][14]

Table 1: Intracellular Concentrations of ZDV and its Phosphates in Patient PBMCs

This table summarizes data from a study measuring ZDV metabolites in peripheral blood mononuclear cells (PBMCs) from six HIV-infected patients, two hours after a 300 mg oral dose.

| Metabolite | Mean Concentration (± SD) (pmol / 10⁶ cells) |

| Zidovudine (ZDV) | 0.15 ± 0.08 |

| ZDV-Monophosphate (ZDV-MP) | 1.4 ± N/A* |

| ZDV-Diphosphate (ZDV-DP) | 0.082 ± 0.02 |

| ZDV-Triphosphate (ZDV-TP) | 0.081 ± 0.03 |

| Data derived from Stretcher et al., 1992.[13] Standard deviation for ZDV-MP was not clearly stated in the abstract. |

Table 2: Pharmacokinetic Parameters of ZDV Metabolites in hPBMCs

This table presents key pharmacokinetic parameters for ZDV and its metabolites in human PBMCs from 12 healthy subjects after a single 600 mg oral dose.

| Metabolite | Tmax (Time to Peak Conc.) (hours) | t½ (Elimination Half-life) (hours) |

| Zidovudine (ZDV) | 1.083 | 2.493 |

| ZDV-Monophosphate (ZDV-MP) | 1.500 | 13.428 |

| ZDV-Diphosphate (ZDV-DP) | 1.417 | 8.285 |

| ZDV-Triphosphate (ZDV-TP) | 1.583 | 4.240 |

| Data derived from Gao et al., 2015.[2] |

Experimental Protocols for Quantification

Accurate quantification of ZDV-DP and other phosphorylated metabolites requires robust and sensitive analytical methods. The general workflow involves isolation of target cells, extraction of intracellular metabolites, and analysis via chromatography coupled with a sensitive detection method.

General Protocol for ZDV Metabolite Quantification in PBMCs

-

Sample Collection and PBMC Isolation:

-

Collect whole blood samples from subjects in tubes containing an anticoagulant (e.g., heparin).

-

Isolate PBMCs using Ficoll-Hypaque (or similar density gradient medium) centrifugation.[2][13] This separates PBMCs from red blood cells and granulocytes.

-

Wash the isolated PBMC pellet with a buffered saline solution to remove plasma and residual gradient medium. Count the cells to allow for normalization of metabolite concentrations (e.g., to pmol/10⁶ cells).

-

-

Metabolite Extraction:

-

Lyse the washed PBMC pellet using a cold extraction solution, typically 60-70% methanol (B129727) or a perchloric acid solution, to precipitate proteins and extract the small molecule metabolites.

-

Centrifuge the lysate at high speed in a refrigerated centrifuge to pellet the precipitated proteins and cellular debris.

-

Carefully collect the supernatant containing ZDV and its phosphates. The sample may be dried under vacuum or nitrogen and reconstituted in the initial mobile phase for analysis.

-

-

Analytical Separation and Quantification:

-

Method A: High-Performance Liquid Chromatography with Radioimmunoassay (HPLC-RIA):

-

Separation: Inject the extracted sample onto an HPLC system equipped with a strong anion-exchange (SAX) column.[13] This separates the parent ZDV from its negatively charged mono-, di-, and triphosphate anabolites based on their increasing charge.

-

Quantification: Collect the fractions corresponding to each metabolite. Enzymatically hydrolyze the phosphate (B84403) groups from the metabolites using an enzyme like acid phosphatase to convert them back to the parent ZDV.[13] Quantify the resulting ZDV in each fraction using a highly sensitive and specific radioimmunoassay (RIA).[15]

-

-

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Separation: Utilize an HPLC or UPLC system, often with a reversed-phase column and an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydroxide) in the mobile phase to retain and separate the polar phosphate metabolites.[11]

-

Quantification: Directly introduce the column eluent into a tandem mass spectrometer. This method provides high sensitivity and specificity by monitoring for specific mass-to-charge (m/z) transitions for ZDV, ZDV-MP, ZDV-DP, and ZDV-TP, allowing for simultaneous quantification in a single run.[11][12] This is the modern standard for such bioanalysis.

-

-

Relevance to Mitochondrial Toxicity

A significant limitation of long-term ZDV therapy is mitochondrial toxicity, which can manifest as myopathy, lactic acidosis, and hepatotoxicity.[3][16][17] The phosphorylation pathway of ZDV is central to this adverse effect.

-

Primary Hypothesis: The active ZDV-TP metabolite, in addition to inhibiting HIV reverse transcriptase, also inhibits human mitochondrial DNA polymerase-gamma.[3][4] This impairs the replication of mitochondrial DNA (mtDNA), leading to mtDNA depletion and subsequent mitochondrial dysfunction.[16]

-

Alternative Hypothesis: ZDV itself can act as a competitive inhibitor of mitochondrial thymidine kinase 2 (TK2).[9] This inhibition could reduce the intramitochondrial pool of the natural TTP, thereby limiting mtDNA replication and contributing to toxicity.[9]

Both mechanisms are linked to the metabolism of ZDV and highlight the importance of understanding the balance between the formation of the active triphosphate (for efficacy) and its off-target effects (for toxicity).

Conclusion

Zidovudine diphosphate (ZDV-DP) is more than a simple intermediate; it represents a critical juncture in the metabolic activation of Zidovudine. The conversion of ZDV-MP to ZDV-DP by thymidylate kinase is a significant pharmacological bottleneck that limits the intracellular production of the active ZDV-TP, thereby influencing the drug's therapeutic ceiling.[3][7] The subsequent phosphorylation of ZDV-DP can also be inefficient.[10]

For researchers and drug developers, understanding the kinetics of ZDV-DP formation and the factors that govern it is essential for evaluating the intracellular pharmacology of ZDV. The development of highly sensitive analytical techniques, particularly LC-MS/MS, has been instrumental in allowing for the precise quantification of ZDV-DP and other anabolites. These measurements provide a more accurate surrogate for drug activity and toxicity than plasma levels, offering valuable insights for optimizing antiretroviral therapies and designing novel NRTIs with more efficient activation profiles.[13][14]

References

- 1. Zidovudine - Wikipedia [en.wikipedia.org]

- 2. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Zidovudine? [synapse.patsnap.com]

- 7. The bottleneck in AZT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3′-Azido-3′-deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver mitochondria: A possible mechanism of AZT hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of nucleoside diphosphate kinase in the activation of anti-HIV nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ultrasensitive method to quantify intracellular zidovudine mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved method to quantify intracellular zidovudine mono- and triphosphate in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intracellular zidovudine (ZDV) and ZDV phosphates as measured by a validated combined high-pressure liquid chromatography-radioimmunoassay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Quantification of zidovudine and individual zidovudine phosphates in peripheral blood mononuclear cells by a combined isocratic high performance liquid chromatography radioimmunoassay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of zidovudine-induced mitochondrial toxicity and myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. natap.org [natap.org]

The Biological Significance of Zidovudine Diphosphate Accumulation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Zidovudine (B1683550) (AZT), the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV infection, remains a critical component in certain therapeutic and prophylactic regimens. Its efficacy and toxicity are intrinsically linked to its intracellular metabolism, a multi-step phosphorylation process. While the triphosphate metabolite (AZT-TP) is the pharmacologically active and primary toxic agent, the intermediate diphosphate (B83284) form, zidovudine diphosphate (AZT-DP), holds considerable biological significance. This document provides an in-depth examination of the role of AZT-DP, detailing its position in the metabolic pathway, its crucial function as the direct precursor to the active triphosphate form, and the methodologies used to quantify its intracellular accumulation.

Introduction to Zidovudine (AZT) Metabolism

Zidovudine is a synthetic thymidine (B127349) analogue that requires intracellular activation to exert its antiviral effect.[1] This activation is a sequential phosphorylation cascade performed by host cellular kinases.[2][3] The drug is first converted to AZT-monophosphate (AZT-MP) by thymidine kinase, primarily the cytosolic thymidine kinase 1.[1][4] Subsequently, AZT-MP is phosphorylated to AZT-diphosphate (AZT-DP) by thymidylate kinase.[4][5] This step is considered the rate-limiting step in the activation pathway, often leading to a significant intracellular accumulation of AZT-MP.[1][6] Finally, AZT-DP is converted to the active moiety, AZT-triphosphate (AZT-TP), by nucleoside diphosphate kinase.[1][4][5]

While not the final active product, the formation and subsequent conversion of AZT-DP is a critical control point. The intracellular concentration of AZT-DP directly determines the amount of AZT-TP that can be generated, thereby influencing both the therapeutic efficacy against HIV and the potential for host cell toxicity.

References

- 1. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Zidovudine? [synapse.patsnap.com]

- 3. Azt - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. ClinPGx [clinpgx.org]

- 5. Spectrum of antiviral activity and mechanism of action of zidovudine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Zidovudine Diphosphate: A Critical Intermediate in the Bioactivation of a Keystone Antiretroviral Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular phosphorylation of zidovudine (B1683550) (AZT), focusing on the pivotal role of zidovudine diphosphate (B83284) (AZT-DP) as the precursor to the pharmacologically active zidovudine triphosphate (AZT-TP). The document details the enzymatic cascade responsible for this bioactivation, presents quantitative data on metabolite concentrations and enzyme kinetics, outlines experimental protocols for key assays, and visualizes the underlying biochemical and regulatory pathways.

Introduction: The Pathway to HIV Inhibition

Zidovudine, a nucleoside reverse transcriptase inhibitor (NRTI), is a prodrug that requires intracellular phosphorylation to exert its anti-HIV effect.[1][2][3][4] This process converts AZT into its active triphosphate form, AZT-TP, which acts as a competitive inhibitor of HIV reverse transcriptase and a chain terminator during viral DNA synthesis.[3][4] The bioactivation is a three-step enzymatic process, with AZT-DP being the crucial, albeit transient, intermediate. Understanding the kinetics and regulation of this pathway is paramount for optimizing antiretroviral therapy and developing novel therapeutic strategies.

The Phosphorylation Cascade of Zidovudine

The intracellular conversion of AZT to AZT-TP is catalyzed by a series of host cell kinases:

-

Zidovudine (AZT) to Zidovudine Monophosphate (AZT-MP): This initial step is primarily mediated by the cytosolic enzyme thymidine (B127349) kinase 1 (TK1) .[3] In non-replicating cells, the mitochondrial thymidine kinase 2 (TK2) can also contribute to this conversion.[5]

-

Zidovudine Monophosphate (AZT-MP) to Zidovudine Diphosphate (AZT-DP): AZT-MP is a substrate for thymidylate kinase (TMPK) , which catalyzes its conversion to AZT-DP. This step has been identified as the rate-limiting step in the activation of AZT.[3] The inefficiency of TMPK in phosphorylating AZT-MP leads to an accumulation of the monophosphate form within the cell.[6]

-

This compound (AZT-DP) to Zidovudine Triphosphate (AZT-TP): The final phosphorylation step is carried out by nucleoside diphosphate kinase (NDPK) , which converts AZT-DP to the active AZT-TP.[1][3] However, AZT-DP is considered a poor substrate for NDPK, which can create a bottleneck in the production of the active triphosphate.[1][2]

The complete phosphorylation pathway is depicted in the following diagram:

Quantitative Analysis of Zidovudine and its Metabolites

The intracellular concentrations of AZT and its phosphorylated derivatives are critical determinants of its antiviral efficacy and potential for toxicity. Below are tables summarizing pharmacokinetic parameters and intracellular concentrations observed in various studies.

Table 1: Pharmacokinetic Parameters of Zidovudine and its Metabolites

| Parameter | Zidovudine (Plasma) | Zidovudine Glucuronide (GZDV) (Plasma) |

| Peak Serum Concentration (Cmax) | 2052 ± 970 ng/mL | 4751 ± 2269 ng/mL |

| Time to Peak Concentration (Tmax) | 0.5 hours | 1 hour |

| Terminal Elimination Half-life (t½) | 4.8 ± 2.8 hours (in some patients) | - |

| Data from a study in asymptomatic HIV-infected hemophilia patients after a single 300 mg oral dose.[7] |

Table 2: Intracellular Concentrations of Zidovudine and its Phosphorylated Metabolites in Peripheral Blood Mononuclear Cells (PBMCs) of HIV-Infected Patients

| Metabolite | Concentration Range | Mean Concentration | Study Population |

| AZT-MP | - | 1.4 pmol/10⁶ cells | 6 patients, 2h post 300mg dose[8] |

| AZT-DP | - | 0.082 pmol/10⁶ cells | 6 patients, 2h post 300mg dose[8] |

| AZT-TP | <10 fmol/10⁶ cells (in some) | - | 9 adult patients[9] |

| Total Phosphorylated ZDV | - | > 3 pmol x h/10⁶ cells (in responders) | 21 adult patients[10] |

| Total Phosphorylated ZDV | - | ~ 2 pmol x h/10⁶ cells (in non-responders) | 21 adult patients[10] |

Table 3: Kinetic Parameters of Enzymes in the Zidovudine Phosphorylation Pathway

| Enzyme | Substrate | Km | Vmax / kcat | Notes |

| Mitochondrial Thymidine Kinase 2 (TK2) | AZT | 3.4 ± 0.6 µM | 0.71 ± 0.45 pmol/mg/30 min | Apparent Km and Vmax from isolated perfused rat heart.[5] |

| Human Thymidylate Kinase (TMPK) | AZT-MP | 12 µM | 70-fold slower than TMP | The conversion of AZT-MP is significantly less efficient than the natural substrate.[11][12] |

| Nucleoside Diphosphate Kinase (NDPK) | AZT-DP | - | kcat/Km is 10⁴-fold lower than for dTDP | AZT-DP is a very poor substrate.[2] |

Experimental Protocols

This section provides an overview of the methodologies used to quantify intracellular zidovudine phosphates and to determine the activity of the involved kinases.

Quantification of Intracellular Zidovudine Phosphates by LC-MS/MS

The following is a generalized protocol for the extraction and analysis of AZT and its phosphorylated metabolites from PBMCs.

Detailed Steps:

-

PBMC Isolation: Peripheral blood mononuclear cells are isolated from whole blood samples using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Lysis and Extraction: The isolated PBMCs are lysed, typically with a cold methanol-water solution, to release the intracellular contents.

-

Solid Phase Extraction (SPE): The cell lysate is passed through an SPE cartridge (e.g., anion exchange) to separate the phosphorylated metabolites from the parent drug and other cellular components.[13]

-

Dephosphorylation (for total phosphate (B84403) measurement): In some protocols, the separated phosphate fractions are treated with an enzyme like alkaline phosphatase to convert them back to the parent nucleoside for easier detection.[14]

-

LC-MS/MS Analysis: The extracted and cleaned samples are injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). The different metabolites are separated based on their retention times on the HPLC column and detected based on their specific mass-to-charge ratios.[9][15][16]

-

Quantification: The concentration of each metabolite is determined by comparing its peak area to a standard curve generated from known concentrations of the respective compounds.[9]

Thymidine Kinase (TK) Activity Assay

This assay measures the rate at which TK phosphorylates a substrate, which can be thymidine or an analog like zidovudine.

Methodological Overview:

-

Preparation of Cell Lysate: A crude cell extract containing thymidine kinase is prepared from the cells of interest.

-

Reaction Mixture: The cell lysate is incubated with a reaction mixture containing a buffer, ATP as the phosphate donor, and a radiolabeled substrate (e.g., [³H]-thymidine or [³H]-zidovudine).

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

-

Stopping the Reaction: The reaction is terminated, for example, by spotting the mixture onto DEAE-cellulose paper, which binds the negatively charged phosphorylated product.

-

Washing: The paper is washed to remove the unreacted, uncharged substrate.

-

Quantification: The amount of radioactivity on the paper, corresponding to the amount of phosphorylated product formed, is measured using a scintillation counter.

-

Calculation of Activity: The enzyme activity is calculated based on the amount of product formed per unit of time per amount of protein in the cell lysate.

Non-radioactive methods using thymidine analogs like bromodeoxyuridine have also been developed.[17][18]

Regulation of Zidovudine Phosphorylation

The efficiency of zidovudine's bioactivation is influenced by the expression and activity of the involved kinases, which are, in turn, regulated by cellular processes such as the cell cycle.

The expression of thymidine kinase 1 (TK1) and thymidylate kinase (TMPK) is tightly regulated during the cell cycle, with a significant increase in their activity at the G1/S phase boundary and peaking during the S phase to support DNA synthesis.[8][19][20][21][22] This regulation occurs at both the transcriptional and post-transcriptional levels.[21] Consequently, zidovudine is more effectively phosphorylated in actively dividing cells.

In the context of HIV infection, the cellular activation state can influence the efficiency of zidovudine phosphorylation. Signaling pathways that lead to T-cell activation, such as those involving Protein Kinase C (PKC) and NF-κB , can stimulate latent HIV.[23] While not directly demonstrated to upregulate the zidovudine phosphorylation pathway, the general increase in cellular metabolism and proliferation associated with T-cell activation would likely enhance the activity of the cell cycle-dependent kinases, thereby promoting the bioactivation of zidovudine.

Conclusion